molecular formula C25H22FN5O B11335580 2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

Cat. No.: B11335580
M. Wt: 427.5 g/mol
InChI Key: XUNVBWKCFVEYJD-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a pyrimidine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized using a combination of reagents such as 2-methyl-4-chloropyrimidine and 4-methylphenylamine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

    Coupling Reaction: The final step involves coupling the fluorinated pyrimidine derivative with 4-aminobenzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is unique due to its specific structural features, such as the combination of a fluorine atom, a pyrimidine ring, and a benzamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22FN5O

Molecular Weight

427.5 g/mol

IUPAC Name

2-fluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H22FN5O/c1-16-7-9-18(10-8-16)29-23-15-24(28-17(2)27-23)30-19-11-13-20(14-12-19)31-25(32)21-5-3-4-6-22(21)26/h3-15H,1-2H3,(H,31,32)(H2,27,28,29,30)

InChI Key

XUNVBWKCFVEYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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